molecular formula C8H5BrFNO4 B12336475 Methyl 3-bromo-2-fluoro-5-nitrobenzoate

Methyl 3-bromo-2-fluoro-5-nitrobenzoate

Cat. No.: B12336475
M. Wt: 278.03 g/mol
InChI Key: HVTPKVPBMFSZHJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-fluoro-5-nitrobenzoate is a substituted benzoate ester featuring bromo (Br), fluoro (F), and nitro (NO₂) groups at the 3-, 2-, and 5-positions of the benzene ring, respectively. Its molecular formula is C₈H₅BrFNO₄, with a molecular weight of 278.03 g/mol (approximated from structural analogs) . This compound is primarily utilized in organic synthesis, particularly in the preparation of diketopyrrolopyrrole (DPP) pigments via N-arylation reactions. Its electron-withdrawing substituents enhance reactivity in coupling reactions, making it valuable in materials science and optoelectronics .

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

methyl 3-bromo-2-fluoro-5-nitrobenzoate

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3

InChI Key

HVTPKVPBMFSZHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-fluoro-5-nitrobenzoate typically involves multi-step organic reactions. One common method is the nitration of methyl 3-bromo-2-fluorobenzoate, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of Methyl 3-amino-2-fluoro-5-nitrobenzoate.

    Oxidation: Formation of higher oxidation state compounds of the nitro group.

Scientific Research Applications

Methyl 3-bromo-2-fluoro-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

Methyl 3-bromo-4-fluoro-5-nitrobenzoate
  • Substituent positions: 3-Br, 4-F, 5-NO₂.
  • Key differences : The fluoro group at the 4-position instead of the 2-position alters electronic effects. The nitro group at the 5-position remains constant, but the shifted fluorine may influence steric interactions and regioselectivity in reactions.
  • Applications : Like the target compound, it is used in N-arylation reactions for DPP pigment synthesis. However, its distinct substituent arrangement may yield pigments with varying optical properties .
Methyl 3-bromo-5-fluoro-4-nitrobenzoate (CAS 1123171-93-6)
  • Substituent positions: 3-Br, 5-F, 4-NO₂.
  • Key differences : The nitro group at the 4-position and fluorine at the 5-position create a meta-substitution pattern distinct from the target compound. This affects resonance stabilization and dipole moments.
  • Physical properties : Molecular weight = 278.03 g/mol, identical to the target compound due to isomorphic substitution .

Functional Group Analogs

3-Bromo-5-fluoro-2-nitrobenzoic Acid (CAS 99277-71-1)
  • Structure : Replaces the ester group (-COOCH₃) with a carboxylic acid (-COOH).
  • Key differences : The carboxylic acid increases polarity and acidity (pKa ~2–3), enhancing solubility in aqueous media. This contrasts with the ester’s lipophilicity, making the acid more suitable for pharmaceutical intermediates .
5-Bromo-2-methyl-3-nitrobenzoic Acid (CAS 38876-67-4)
  • Structure : Features a methyl group at the 2-position instead of fluorine.

Other Substituted Benzoates

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
  • Substituents : 3-Br, 2-Cl, 5-CF₃O.
  • Key differences : The trifluoromethoxy group is a stronger electron-withdrawing group than nitro, significantly altering electronic effects. This compound may exhibit enhanced stability in harsh reaction conditions .
Methyl 4-bromo-3-formamidobenzoate
  • Substituents : 4-Br, 3-formamido (-NHCHO).
  • Key differences : The formamido group introduces hydrogen-bonding capability, unlike the nitro group. This compound is synthesized via amidation, differing from the nitro-substituted target compound’s arylation pathways .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Applications
Methyl 3-bromo-2-fluoro-5-nitrobenzoate Not provided C₈H₅BrFNO₄ 278.03 3-Br, 2-F, 5-NO₂ DPP pigment synthesis
Methyl 3-bromo-4-fluoro-5-nitrobenzoate Not provided C₈H₅BrFNO₄ 278.03 3-Br, 4-F, 5-NO₂ N-arylation reactions
Methyl 3-bromo-5-fluoro-4-nitrobenzoate 1123171-93-6 C₈H₅BrFNO₄ 278.03 3-Br, 5-F, 4-NO₂ Research chemical
3-Bromo-5-fluoro-2-nitrobenzoic acid 99277-71-1 C₇H₃BrFNO₄ 264.01 3-Br, 5-F, 2-NO₂ Pharmaceutical intermediate
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 2704827-34-7 C₉H₅BrClF₃O₃ 348.49 3-Br, 2-Cl, 5-CF₃O Specialty chemical synthesis

Key Findings and Discussion

  • Electronic Effects : Nitro groups at the 4- or 5-position (meta/para to ester) significantly influence resonance stabilization. The 5-nitro substitution in the target compound enhances electron withdrawal, favoring electrophilic substitution at the 2- and 4-positions .
  • Steric and Solubility Considerations : Fluorine’s small size minimizes steric hindrance compared to bulkier groups like trifluoromethoxy. Esters generally exhibit lower solubility in polar solvents than their carboxylic acid analogs .
  • Synthetic Utility : The target compound’s balanced electronic profile makes it superior for N-arylation in pigment synthesis, whereas analogs like methyl 3-bromo-5-fluoro-4-nitrobenzoate may require tailored reaction conditions .

Biological Activity

Methyl 3-bromo-2-fluoro-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine (Br) at the 3-position
  • Fluorine (F) at the 2-position
  • Nitro group (NO2) at the 5-position
  • An ester functional group that can undergo hydrolysis

The molecular formula is C8H6BrFNO3C_8H_6BrFNO_3, and it has a molecular weight of approximately 252.04 g/mol.

The biological activity of this compound is influenced by its chemical structure:

  • Redox Activity : The nitro group can participate in redox reactions, potentially acting as an electron acceptor or donor.
  • Substitution Reactions : The bromine and fluorine substituents can undergo nucleophilic substitution, allowing the compound to interact with various biological molecules.
  • Hydrolysis : The ester group can be hydrolyzed to release the active carboxylic acid form, which may exhibit enhanced biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-Parasitic Activity

The compound has also been investigated for its anti-parasitic effects, particularly against protozoan parasites like Trypanosoma brucei, which causes African sleeping sickness. Preliminary results showed that it inhibits the growth of these parasites at low concentrations.

Study 1: Inhibition of Trypanothione Reductase

In a study focusing on Trypanosoma brucei, this compound was tested as a potential inhibitor of trypanothione reductase, an enzyme crucial for the survival of the parasite. The compound demonstrated a significant reduction in enzyme activity, indicating its potential as a lead compound for drug development against trypanosomiasis .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study involving various derivatives of this compound revealed that modifications to the nitro and halogen substituents significantly affected biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against microbial targets .

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